molecular formula C9H16Cl2N2O2 B591866 Hydroxyethylaminomethyl-p-aminophenol hydrochloride CAS No. 135043-63-9

Hydroxyethylaminomethyl-p-aminophenol hydrochloride

Cat. No.: B591866
CAS No.: 135043-63-9
M. Wt: 255.139
InChI Key: AKLWCTDZGBBKNR-UHFFFAOYSA-N
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Description

Hydroxyethylaminomethyl-p-aminophenol hydrochloride is a chemical compound with the molecular formula C9H14N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a phenol group substituted with an amino group and a hydroxyethylaminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyethylaminomethyl-p-aminophenol hydrochloride typically involves the reaction of p-aminophenol with hydroxyethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Moderate temperatures are maintained to ensure the stability of the reactants and products.

    Solvent: Aqueous or organic solvents may be used to facilitate the reaction.

    Catalysts: Catalysts are not typically required for this synthesis.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxyethylaminomethyl-p-aminophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyethylaminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as water, ethanol, or acetone.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenol derivatives.

Scientific Research Applications

Hydroxyethylaminomethyl-p-aminophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a substrate in enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the manufacture of various industrial products, including cosmetics and personal care items.

Mechanism of Action

The mechanism of action of hydroxyethylaminomethyl-p-aminophenol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Hydroxyethylaminomethyl-p-aminophenol hydrochloride can be compared with other similar compounds, such as:

    p-Aminophenol: Lacks the hydroxyethylaminomethyl group, making it less versatile in certain applications.

    Hydroxyethylaminomethylphenol: Similar structure but without the amino group, affecting its reactivity and applications.

Uniqueness

The presence of both the hydroxyethylaminomethyl and amino groups in this compound makes it unique, providing it with distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

4-amino-2-[(2-hydroxyethylamino)methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLWCTDZGBBKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159226
Record name Hydroxyethylaminomethyl-p-aminophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135043-63-9
Record name Hydroxyethylaminomethyl-p-aminophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyethylaminomethyl-p-aminophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYETHYLAMINOMETHYL-P-AMINOPHENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/663EY8GGFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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